1,2,3,4-Tetrahydroquinolin-4-ol 1,2,3,4-Tetrahydroquinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 24206-39-1
VCID: VC3705694
InChI: InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2
SMILES: C1CNC2=CC=CC=C2C1O
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

1,2,3,4-Tetrahydroquinolin-4-ol

CAS No.: 24206-39-1

Cat. No.: VC3705694

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydroquinolin-4-ol - 24206-39-1

Specification

CAS No. 24206-39-1
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name 1,2,3,4-tetrahydroquinolin-4-ol
Standard InChI InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2
Standard InChI Key RYPZGQVVZOCWGK-UHFFFAOYSA-N
SMILES C1CNC2=CC=CC=C2C1O
Canonical SMILES C1CNC2=CC=CC=C2C1O

Introduction

Chemical Identity and Structure

Molecular Structure and Identification

1,2,3,4-Tetrahydroquinolin-4-ol consists of a benzene ring fused with a partially saturated nitrogen-containing six-membered ring bearing a hydroxyl group at the 4-position. The compound has a secondary amine (NH) as part of the heterocyclic ring structure, which along with the hydroxyl group provides potential sites for hydrogen bonding and further chemical modifications . The molecular structure combines aromatic and aliphatic regions, offering a unique chemical profile that contributes to its reactivity and applications.

The compound is registered with CAS number 24206-39-1 and possesses several database identifiers, including PubChem CID 287390 . Its structure can be represented through various chemical notations including SMILES (C1CNC2=CC=CC=C2C1O) and InChI (InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2) . These standardized identifiers facilitate its unambiguous identification in chemical databases and literature.

PropertyValueSource
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
CAS Registry Number24206-39-1
Physical StateSolid (presumed)Based on structure
Functional GroupsSecondary amine, hydroxyl
SMILES NotationC1CNC2=CC=CC=C2C1O
InChIInChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2

Synthetic Approaches

Reduction-Cyclization Approaches

One promising synthetic pathway for 1,2,3,4-tetrahydroquinolines involves hydrogenation and cyclization sequences. In a relevant example from the literature, researchers achieved the synthesis of tetrahydroquinolines through catalytic hydrogenation of precursors containing a nitro group and an unsaturated side chain . This approach proceeds via reduction of the nitro group to an amine, followed by the formation of a cyclic imine, and subsequent reduction to yield the tetrahydroquinoline products with high diastereoselectivity .

Biological Significance and Applications

Medicinal Chemistry Applications

Derivatives of tetrahydroquinolines have demonstrated remarkable versatility in medicinal chemistry, with applications spanning multiple therapeutic areas. Research has revealed their potential as:

  • Analgesics and anticonvulsants

  • Antidepressants and antipsychotics

  • Antihypertensives and antiarrhythmics

  • Antimalarials and antitumor agents

  • Antifungal and antiparasitic compounds

  • Immunosuppressants and treatments for diabetes

The broad spectrum of biological activities associated with tetrahydroquinolines underscores the potential significance of 1,2,3,4-Tetrahydroquinolin-4-ol as a building block in drug discovery efforts. The hydroxyl functionality at the 4-position provides an opportunity for structural diversification through various chemical transformations, potentially leading to compounds with enhanced or novel biological properties.

Structure-Activity Relationships

Studies on tetrahydroquinolines have revealed important structure-activity relationships that could inform the development of 1,2,3,4-Tetrahydroquinolin-4-ol derivatives. For instance, substitution patterns on the aromatic ring, stereochemistry at the 2 and 4 positions, and modifications at the nitrogen atom have all been shown to influence biological activity .

In the case of 1,2,3,4-Tetrahydroquinolin-4-ol, the presence of the hydroxyl group introduces additional complexity to these structure-activity relationships. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing affinity and selectivity. Furthermore, it serves as a versatile handle for further chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening.

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed to assess the purity of 1,2,3,4-Tetrahydroquinolin-4-ol preparations. These methods allow for the separation of the target compound from impurities and related substances, facilitating quality control during synthesis and formulation.

For HPLC analysis, reversed-phase conditions with UV detection would likely be suitable, given the aromatic character of the compound. GC analysis might require derivatization to enhance volatility, particularly due to the presence of the hydroxyl group.

Computational Studies and Structure Prediction

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